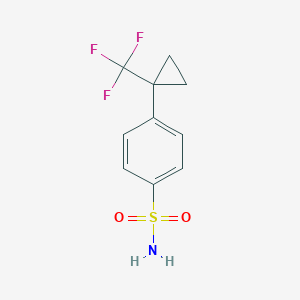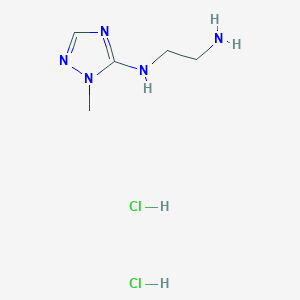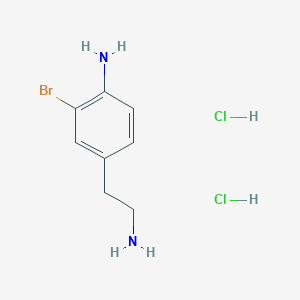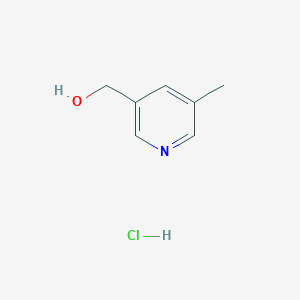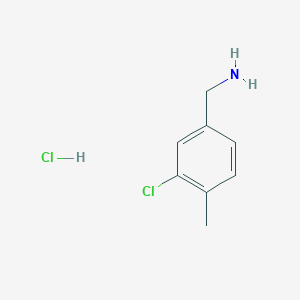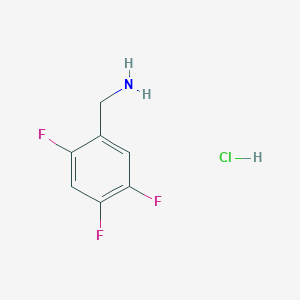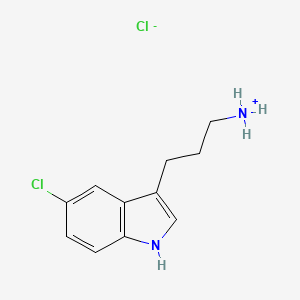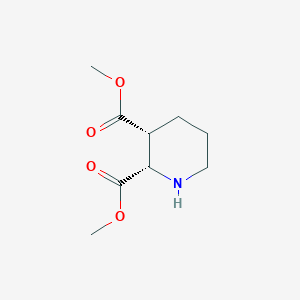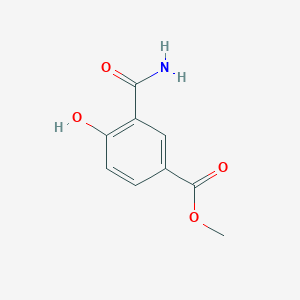
Methyl 3-carbamoyl-4-hydroxybenzoate
概要
説明
Methyl 3-carbamoyl-4-hydroxybenzoate is a chemical compound that belongs to the class of salicylamides It is characterized by the presence of a methoxycarbonyl group attached to the salicylamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-carbamoyl-4-hydroxybenzoate typically involves the reaction of salicylic acid derivatives with appropriate amines. One common method includes the reaction of 2-hydroxybenzonitrile with an amine in the presence of a catalyst such as zinc dichloride. The reaction is carried out under anhydrous and oxygen-free conditions, often in a solvent like chlorobenzene . Another method involves the reaction of a C4 or higher alkyl ester of salicylic acid with an amine in alcohol, yielding the salicylamide .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process typically involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: Methyl 3-carbamoyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 3-carbamoyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: It is used in the production of fine chemicals, pesticides, and other industrial products.
作用機序
The mechanism of action of Methyl 3-carbamoyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various signaling pathways, including the inhibition of protein tyrosine kinases and modulation of oxidative phosphorylation . These interactions can lead to diverse biological effects, such as anti-inflammatory and anticancer activities.
類似化合物との比較
Salicylamide: A non-prescription drug with analgesic and antipyretic properties.
Ethenzamide: Another derivative of salicylamide with similar medicinal uses.
Niclosamide: A halogenated salicylanilide with notable anticancer properties.
Uniqueness: Methyl 3-carbamoyl-4-hydroxybenzoate is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
methyl 3-carbamoyl-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(11)6(4-5)8(10)12/h2-4,11H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSWRVNWUHUSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
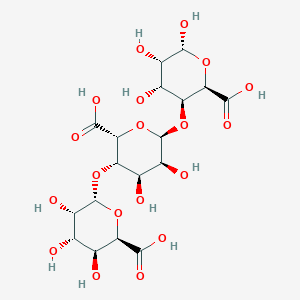

![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)
